N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-18(16-12-14-4-1-2-5-15(14)21-16)20-13-19(7-9-23-10-8-19)17-6-3-11-24-17/h1-6,11-12,21H,7-10,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMCZDZNECCPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with oxane and indole precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-indole-2-carboxamide exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis, although further studies are required to elucidate the precise mechanisms involved.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial therapies, particularly in an era of rising antibiotic resistance.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Preliminary studies indicate its potential in mitigating oxidative stress and inflammation in neuronal cells.
Case Study:
In models of neurodegeneration, the compound was able to reduce markers of oxidative damage and improve cell survival rates, indicating a possible therapeutic role in conditions such as Alzheimer's disease and Parkinson's disease.
Synthetic Pathways
The synthesis of N-{[4-(thiophen-2-yloxan-4-yl]methyl}-1H-indole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
- Formation of the oxane ring via cyclization reactions.
- Introduction of the thiophene moiety through coupling reactions.
- Final amide formation with indole derivatives.
Mechanism of Action
The mechanism of action of N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Thiophene-Indole Hybrids with Sulfonamide Linkers
A study by the Alsaid Mansour group (2015) synthesized thiophene derivatives linked to sulfonamide, pyrazole, and pyrimidine groups. Key compounds demonstrated potent antiproliferative activity against human breast cancer (IC50 ~9–10 µM), outperforming doxorubicin (IC50 ~30 µM) . For example:
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): IC50 = 10.25 µM
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28): IC50 = 9.55 µM
Comparison :
- The target compound replaces the sulfonamide linker with a carboxamide group and introduces an oxane ring. This modification may alter pharmacokinetics (e.g., metabolic stability) and target binding affinity.
Indole-Thiazolidinone Derivatives
Schemes from Biopolymers and Cell (2022) describe the synthesis of indole-thiazolidinone hybrids, such as 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids . These compounds feature:
- A thiazolidinone ring conjugated to the indole core.
Comparison :
- The oxane ring in the target compound may confer better membrane permeability than the polar thiazolidinone moiety.
- Thiazolidinone derivatives often exhibit broader antimicrobial activity, whereas thiophene-oxane-indole hybrids may prioritize anticancer applications .
Thiophene-Indoline Carboxamide Analogs
The compound N-[[1-(3-methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide (CAS: 1359111-82-2) shares structural similarities but differs in its indoline core and benzoyl substitution .
| Parameter | Target Compound | N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide |
|---|---|---|
| Core Structure | Indole-2-carboxamide | Indoline-carboxamide |
| Heterocyclic Ring | Oxane (tetrahydropyran) | Benzoyl-substituted indoline |
| Molecular Weight | Not specified in evidence | 282.28 g/mol |
| Pharmacological Focus | Hypothesized anticancer activity | Unknown (limited data in evidence) |
Key Insight : The oxane ring in the target compound could improve solubility compared to the lipophilic benzoyl group in the indoline analog .
Research Implications and Limitations
- Anticancer Potential: Thiophene-indole hybrids consistently show antiproliferative activity, suggesting the target compound may share this trait, though specific data are lacking .
- Synthetic Challenges : The oxane ring’s stereochemistry may complicate synthesis compared to planar thiazole or sulfonamide linkers .
- Knowledge Gaps: No direct biological data for the target compound exist in the provided evidence. Further studies are needed to validate its efficacy and mechanism.
Biological Activity
N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}-1H-indole-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 437.40 g/mol. The compound features a complex structure that includes an indole core, a thiophene moiety, and an oxan ring, which contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant antitumor activities. For instance, derivatives of indole have shown promise in inhibiting cancer cell proliferation. A study reported that certain indole derivatives exhibited IC50 values ranging from 5.9 µM to 163.3 µM against various cancer cell lines, indicating substantial cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
Table 1: Summary of Antitumor Activities
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Indole Derivative | 5.9 | Tyrosinase inhibition |
| Kojic Acid | 16.4 | Tyrosinase inhibition |
| Doxorubicin | Varies | DNA intercalation and topoisomerase inhibition |
Enzyme Inhibition
This compound has been studied for its inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin production. The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of traditional inhibitors like kojic acid, suggesting its potential use in treating hyperpigmentation disorders .
Study on Tyrosinase Inhibition
A detailed kinetic study using Lineweaver-Burk plots revealed that this compound acts as a competitive inhibitor of tyrosinase. The study found that the values increased in a concentration-dependent manner, indicating effective competition with the substrate L-Tyrosine .
Anticancer Efficacy
In vitro studies have shown that derivatives similar to N-{[4-(thiophen-2-yl)oxan-4-y]methyl}-1H-indole-2-carboxamide exhibit potent anticancer properties against various cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-indole-2-carboxamide?
- Methodology : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid derivatives and heterocyclic thiol/amine-containing reagents. For example:
- Step 1 : React 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) with 4-(thiophen-2-yl)oxane-4-methanamine (1.0 equiv) in acetic acid under reflux (3–5 h) to form the Schiff base intermediate .
- Step 2 : Optimize cyclization using sodium acetate as a catalyst in acetic acid, followed by recrystallization (yields: 60–75%) .
Q. How are structural ambiguities resolved in the characterization of this compound?
- X-ray crystallography : Use SHELXL for single-crystal refinement to resolve stereochemical uncertainties (e.g., oxane ring conformation or amide bond geometry) .
- Advanced NMR : Employ 2D NMR (COSY, HSQC) to assign overlapping proton signals in the indole and thiophene moieties .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields when synthesizing derivatives of this compound?
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for condensation efficiency. Acetic acid enhances protonation of intermediates, reducing side reactions .
- Catalyst variation : Test sodium acetate vs. triethylamine; sodium acetate improves cyclization rates by stabilizing the transition state (yield increase: ~15%) .
- Contradiction analysis : Lower yields in DMF (40–50%) vs. acetic acid (70%) suggest solvent polarity impacts intermediate stability .
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The indole-carboxamide scaffold shows high affinity for ATP-binding pockets (binding energy: −9.2 kcal/mol) .
- QSAR modeling : Correlate substituent electronic effects (e.g., thiophene sulfur electronegativity) with cytotoxicity (IC) using Hammett constants .
Q. What analytical techniques address discrepancies in purity assessments during scale-up?
- HPLC-MS hyphenation : Detect trace impurities (e.g., unreacted 3-formylindole intermediates) at <0.5% levels .
- Thermogravimetric analysis (TGA) : Monitor thermal stability during recrystallization; decomposition above 220°C indicates solvent retention artifacts .
Data Contradiction and Resolution
Q. Why do NMR spectra of this compound vary between synthetic batches?
- Root cause : Rotameric equilibria of the amide bond or oxane ring puckering create signal splitting.
- Resolution : Acquire spectra at elevated temperatures (60°C in DMSO-d) to average rotamer populations, simplifying splitting patterns .
Q. How to interpret conflicting cytotoxicity data in different cell lines?
- Hypothesis testing : Evaluate metabolic differences (e.g., cytochrome P450 expression) using siRNA knockdown models.
- Dose-response refinement : Use Hill slope analysis to distinguish specific target engagement (slope >1) vs. non-specific toxicity .
Experimental Design Considerations
Q. What controls are critical for validating the compound’s mechanism of action?
- Negative controls : Include a methylated indole derivative (blocking H-bond donor sites) to confirm target specificity.
- Positive controls : Compare with known kinase inhibitors (e.g., staurosporine) in enzymatic assays .
Q. How to design stability studies under physiological conditions?
- Buffer screening : Test phosphate-buffered saline (PBS, pH 7.4) vs. simulated gastric fluid (pH 2.0) for 24 h; monitor degradation via LC-MS.
- Light exposure : Assess photolytic decomposition under UV/vis light (λ = 254–365 nm) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
